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For researchers, scientists, and professionals in drug development, selecting the right genomic

service provider is a critical decision that can significantly impact the quality and efficiency of

their work. This guide offers an objective comparison of Neogen's genomic services with those

of other key players in the market, namely Illumina and Eurofins Genomics. The comparison is

based on available technical specifications, performance data, and service offerings.

I. Overview of Genomic Service Providers
Neogen, through its GeneSeek subsidiary, has established a strong presence in the

agrigenomics sector and offers a range of genomic services based on leading technology

platforms.[1][2] Their primary competitors include Illumina, a pioneer and leader in next-

generation sequencing (NGS) technology that also offers its own sequencing services, and

Eurofins Genomics, a major international provider of a wide array of genomic services.[3][4]

Neogen's portfolio is heavily reliant on Illumina's technology, utilizing their platforms for both

SNP genotyping arrays and sequencing services.[5] A key offering from Neogen is their

GeneSeek® Genomic Profiler (GGP) line of custom and commercial SNP arrays. They have

also partnered with Gencove to offer InfiniSEEK™, a service that combines low-pass whole-

genome sequencing with targeted SNP analysis.

Illumina not only develops and sells sequencing instruments but also provides sequencing

services. They offer fast, high-quality NGS services, including whole-genome sequencing, with

the advantage of using their own cutting-edge technology.
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Eurofins Genomics is known for its extensive range of services, including Sanger sequencing,

next-generation sequencing, and genotyping. They emphasize fast turnaround times, with

offerings like overnight sequencing results for many services.

II. Quantitative Performance Comparison
Direct, independent, head-to-head comparative studies with extensive quantitative data are not

readily available in the public domain. However, by compiling information from various sources,

we can draw comparisons on key performance indicators.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8528818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Neogen Illumina (Services) Eurofins Genomics

Primary Technology
Illumina sequencing

and array platforms

Illumina sequencing

platforms

Illumina, Sanger, and

Nanopore sequencing

platforms

Reported Turnaround

Time

Igenity® results: 21-28

business days;

Genetic abnormality

results: up to 4 weeks

"Short turnaround

times" advertised, but

specific times for

different services are

not publicly detailed.

Whole genome

sequencing can take a

minimum of 2 weeks

due to its complexity.

Sanger sequencing:

Overnight results

available for many

locations. Whole

plasmid sequencing:

Typically 1 business

day from sample

receipt. Clinical

Microarray Service: 5-

10 business days.

Reported

Accuracy/Concordanc

e

A study on their

commercial bovine

SNP arrays showed

high genotyping

concordance rates

(99.63% to 99.99%).

InfiniSEEK™ is

reported to have

>99% genome-wide

concordance with

microarray data in

beef steers.

Illumina's Infinium

genotyping data is

expected to have

99.5% call rates for

high-quality samples.

Studies comparing

genotyping algorithms

for Infinium arrays

show accuracies

ranging from 99.2% to

over 99.8%.

Publicly available,

specific quantitative

data on service

accuracy is limited.

They emphasize high-

quality data

generation in their ISO

9001:2015, GLP, and

GMP certified

facilities.

Publicly Available

Pricing

Specific service costs

are not readily

available on their

website and are

typically provided

upon request or

through breed

associations. The

GGP Bovine 100K

The cost of whole-

genome sequencing

has dropped

significantly, with the

potential to reach as

low as $200 per

genome on their latest

machines. Academic

pricing for a lane on a

Sanger sequencing

prices are listed, with

various options

available. DNA/RNA

oligo pricing is also

detailed on their

website. Whole

plasmid sequencing
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array is listed at

$43.00 per sample,

GGP Porcine 50K at

$35.00, and

InfiniSEEK™ at

$60.00.

NovaSeq X Plus can

range from

approximately $1,800

to over $3,000.

starts at $15 per

sample.

III. Methodologies and Experimental Protocols
Detailed experimental protocols for the specific services offered are proprietary to each

company. However, we can outline a general workflow for a comparative evaluation of

genotyping services.

Experimental Workflow: Comparative Genotyping Array
Performance
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Sample Preparation

Genotyping Services

Data Analysis and Comparison

1. Standardized Sample Collection
(e.g., blood, tissue) from a cohort with known pedigree.

2. DNA Extraction & QC
(Quantification and Purity Assessment)

3. Sample Aliquoting
(Blind distribution to each service provider)

Neogen GGP Array

Provider A

Illumina Infinium Array

Provider B

Eurofins Genotyping Service

Provider C

4. Raw Data QC
(Call Rate, Cluster Separation)

5. Genotype Concordance Analysis
(Comparison of calls for the same sample across platforms)

6. Mendelian Error Rate Calculation
(Using known pedigree information)

7. Comparison of Performance Metrics
(Accuracy, Call Rate, No-Call Rate)

Click to download full resolution via product page

Caption: Workflow for a comparative evaluation of genotyping array services.
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This workflow outlines the key steps for an independent and objective comparison of

genotyping services. A critical component is the use of a standardized set of samples with

known genetic relationships (e.g., trios) to accurately assess error rates.

IV. Signaling Pathways in Genetic Analysis
While the genomic services themselves do not directly involve signaling pathways, the data

they generate are crucial for elucidating these pathways in biological research. For example,

genome-wide association studies (GWAS), often performed using SNP arrays, can identify

genetic variants associated with diseases that are driven by specific signaling pathways.

Logical Flow: From Genomic Data to Pathway Analysis

Genomic Service
(Neogen, Illumina, etc.)

Raw Genomic Data
(Genotypes, Sequences) Data Quality Control Variant Calling / Genotype Imputation Association Study

(e.g., GWAS) Identification of Significant Variants Mapping Variants to Genes Pathway Enrichment Analysis

Click to download full resolution via product page

Caption: Logical workflow from genomic data generation to pathway analysis.

V. Concluding Remarks
Choosing a genomic service provider requires a careful evaluation of a project's specific needs

against the offerings of each company.

Neogen stands out for its strong focus on agrigenomics, offering a variety of specialized

genotyping arrays and the innovative InfiniSEEK™ platform. Their services are well-

integrated with the needs of the livestock industry.

Illumina offers the advantage of direct access to the latest sequencing technology from the

manufacturer itself, which may be a deciding factor for researchers seeking the highest data

quality and throughput for cutting-edge applications.

Eurofins Genomics provides a broad spectrum of genomic services with a strong emphasis

on rapid turnaround times, making them an attractive option for projects where speed is a

critical factor.
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For researchers in drug development and other non-agricultural fields, the choice between

these providers will likely depend on the specific technology required (e.g., SNP array vs.

whole-genome sequencing), budget constraints, and the desired turnaround time. It is

recommended to contact each provider directly to obtain detailed quotes and technical

specifications for a given project. The lack of comprehensive, independent comparative data

underscores the importance of conducting small-scale pilot studies to evaluate a provider's

performance before committing to a large-scale project.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b8528818?utm_src=pdf-custom-synthesis
https://www.neogen.com/en/usac/solutions/genotyping-arrays/
https://www.neogen.com/en/categories/genotyping-arrays/
https://www.illumina.com/services/sequencing-services.html
https://www.eurofins.com/genomic-services/our-services/custom-dna-sequencing/
https://www.pikk.ee/wp-content/uploads/2021/05/Helene-Hofeneder-Barclay-Neogen-Presentation-Estonia.pdf
https://www.benchchem.com/product/b8528818#independent-reviews-of-neogen-s-genomic-services
https://www.benchchem.com/product/b8528818#independent-reviews-of-neogen-s-genomic-services
https://www.benchchem.com/product/b8528818#independent-reviews-of-neogen-s-genomic-services
https://www.benchchem.com/product/b8528818#independent-reviews-of-neogen-s-genomic-services
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8528818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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